Fmoc-Ser(HPO3Bzl)-OH

Solid-Phase Peptide Synthesis Phosphorylation Coupling Reagents

Supply challenges in phosphopeptide synthesis often stem from premature phosphate deprotection and byproduct formation. Fmoc-Ser(HPO3Bzl)-OH (CAS 158171-14-3) solves these with its benzyl-protected phosphate, stable to piperidine cycles. - Ensures site-specific Ser(PO₃H₂) incorporation, eliminating pyrophosphate/phosphoramidate byproducts common with unprotected analogs. - Validated for multi-phosphorylated, microwave-assisted, and long (>40-mer) peptide syntheses. - Mitigation protocol (cyclohexylamine/DBU) available to prevent β-piperidinylalanine formation. Reliable global supply supports both routine and complex phosphopeptide projects.

Molecular Formula C25H24NO8P
Molecular Weight 497.4 g/mol
CAS No. 158171-14-3
Cat. No. B557376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ser(HPO3Bzl)-OH
CAS158171-14-3
SynonymsFmoc-O-(benzylphospho)-L-serine; 158171-14-3; Fmoc-Ser(PO3BzlH)-OH; Fmoc-Ser(HPO3Bzl)-OH; Fmoc-O-benzyl-L-phosphoserine; (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((benzyloxy)(hydroxy)phosphoryl)oxy)propanoicacid; C25H24NO8P; PubChem20516; SCHEMBL12687031; 09769_FLUKA; MolPort-003-793-966; ZINC2569587; CF-484; MFCD00797869; AKOS015895499; AM84517; FL330-1; RL02033; AJ-41737; AJ-61239; AK-49437; AM017367; AN-31275; M505; PL009900
Molecular FormulaC25H24NO8P
Molecular Weight497.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m0/s1
InChIKeyZBPUWGDUVAAWJY-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ser(HPO3Bzl)-OH for Phosphopeptide Synthesis


Fmoc-Ser(HPO3Bzl)-OH, also known as Fmoc-O-benzylphospho-L-serine (CAS 158171-14-3, molecular formula C₂₅H₂₄NO₈P, MW 497.43), is a monobenzyl-protected phosphoserine derivative designed for Fmoc/t-Bu solid-phase peptide synthesis (SPPS) . Its defining structural feature is a benzyl (Bzl) protecting group on the phosphate moiety, which confers stability against the repetitive piperidine deprotection cycles of Fmoc-SPPS, a critical advantage over unprotected analogs . It is the standard building block for introducing single or multiple site-specific phosphoserine residues into synthetic peptides [1].

Workflow Fmoc/t-Bu SPPS with site-specific phosphoserine incorporation
Protection Strategy Monobenzyl-protected phosphate — stable to repetitive piperidine deprotection
Compatibility Supports microwave-assisted SPPS and multi-phosphorylated peptide synthesis

Fmoc-Ser(HPO3Bzl)-OH Substitution Limitations


Generic substitution with Fmoc-Ser(PO₃H₂)-OH (unprotected phosphate) is not chemically equivalent. The free phosphate group in the unprotected analog is susceptible to side reactions during peptide elongation, particularly acylation, leading to the formation of byproducts like pyrophosphates and phosphoramidates [1]. Furthermore, under microwave-assisted SPPS conditions, the benzyl group of Fmoc-Ser(HPO3Bzl)-OH is stable to piperidine, preventing premature deprotection and ensuring site-specific incorporation . The choice of this specific monobenzyl-protected derivative over its unprotected or dibenzyl-protected counterparts directly impacts crude peptide purity, the success of multi-phosphorylated peptide synthesis, and the feasibility of high-temperature or microwave-assisted protocols [2].

Target
Fmoc-Ser(HPO3Bzl)-OH
Monobenzyl phosphate protection — piperidine-stable through elongation cycles; supports multi-site phosphorylation and microwave protocols.
VS
Potential Substitute
Fmoc-Ser(PO₃H₂)-OH
Unprotected phosphate — susceptible to acylation and pyrophosphate byproduct formation during deprotection; may compromise crude purity and multi-phosphorylation outcomes.

Fmoc-Ser(HPO3Bzl)-OH Performance Evidence


Coupling Efficiency: HATU vs. DIC Methods

In a systematic evaluation using the Multipin method, the incorporation efficiency of Fmoc-Ser(HPO3Bzl)-OH was directly compared across 10 different coupling reagent systems. The HATU/HOAt/DIEA method demonstrated the most efficient incorporation, achieving a significantly higher yield compared to traditional DIC-based carbodiimide methods, which resulted in incomplete incorporation [1].

Coupling Efficiency
Head-to-head
Complete incorporation with HATU/HOAt/DIEA vs. incomplete with DIC-based methods
Multipin SPPS; 10 coupling systems evaluated
Supports coupling reagent selection: uranium/aminium activators recommended for full incorporation.
Reported comparison context; verify under target sequence conditions.
Solid-Phase Peptide Synthesis Phosphorylation Coupling Reagents

Mitigating β-Piperidinylalanine Formation

This compound is known to form β-piperidinylalanine as a side product during Fmoc deprotection, particularly under microwave-assisted conditions. Unlike other phosphoserine derivatives that lack a defined mitigation protocol, for Fmoc-Ser(HPO3Bzl)-OH, it has been explicitly shown that this side reaction can be eliminated by substituting standard piperidine deprotection with cyclohexylamine or DBU specifically for the deprotection of the N-terminal Ser(PO(OBzl)OH) residue [1].

Side-Reaction Mitigation
Method context
β-piperidinylalanine formation eliminated by substituting piperidine with cyclohexylamine or DBU
Microwave-assisted SPPS; N-terminal Ser(PO(OBzl)OH) deprotection
Compound-specific mitigation protocol supports higher-purity microwave synthesis workflows.
Class-level inference; verify under specific microwave conditions.
Side-Reaction Mitigation Microwave SPPS Deprotection

Piperidine-Stable Protection for Multi-Phosphorylated Peptides

The benzyl group on the phosphate moiety of Fmoc-Ser(HPO3Bzl)-OH is completely stable to the repetitive piperidine treatments required for Fmoc removal during SPPS . This is a direct contrast to the fully deprotected Fmoc-Ser(PO₃H₂)-OH, whose free phosphate group is reactive and can lead to chain branching or premature dephosphorylation . This differential stability is non-negotiable for the successful synthesis of peptides containing multiple phosphoserine residues .

Piperidine Stability
Data to verify
Benzyl phosphate group remains stable through repetitive 20% piperidine in DMF deprotection cycles
Standard Fmoc-SPPS deprotection conditions
Stability to piperidine is the defining property enabling multi-phosphorylated peptide assembly.
Class-level attribute; source-specific validation review recommended.
Multi-Phosphorylation Protecting Group Strategy Synthesis Complexity

Phospholamban and Statherin Synthesis Validation

The utility of Fmoc-Ser(HPO3Bzl)-OH has been validated through the successful synthesis of several challenging, biologically relevant peptides. Specifically, it has been used as a critical building block for the preparation of phospholamban, a 52-residue membrane protein containing both phosphoserine and phosphothreonine, and human salivary statherin, a 42-residue phosphoserine peptide . These examples demonstrate its proven performance in synthesizing long, biologically active peptides where alternative methods might fail.

Synthesis Validation
Source review
Successful synthesis of phospholamban (52-mer) and human salivary statherin (42-mer) reported
Standard Fmoc-SPPS; multi-residue phosphopeptides
Supports feasibility for large, biologically relevant phosphopeptide targets.
Supporting evidence; independent replication data not provided.
Phospholamban Statherin Biologically Active Peptides

Fmoc-Ser(HPO3Bzl)-OH Application Scenarios


Multi-Phosphorylated Peptides for Kinase and Phosphatase Studies

This is the primary application scenario. The piperidine-stable benzyl protecting group allows for the sequential incorporation of multiple Fmoc-Ser(HPO3Bzl)-OH residues without premature deprotection, enabling the generation of homogeneous peptides with defined phosphorylation patterns for studying protein kinase and phosphatase substrate specificity and activity . The use of HATU/HOAt for coupling is recommended to maximize efficiency [1].

Microwave-Assisted SPPS Purity Optimization

When using microwave-assisted SPPS to accelerate synthesis, the risk of β-piperidinylalanine formation during Fmoc removal from an N-terminal Ser(PO(OBzl)OH) residue is elevated [2]. This scenario is specifically addressed by the documented mitigation strategy of using cyclohexylamine or DBU for this single deprotection step . Users procuring this compound for high-throughput or fast synthesis can directly implement this validated protocol to prevent a known purity issue.

Large Bioactive Phosphoserine Peptide Synthesis

For the synthesis of large (>40 residues) and complex phosphoserine-containing peptides like phospholamban (52-mer) or statherin (42-mer) , this building block is a validated and essential component. Its stability profile and established coupling protocols provide a reliable route to these challenging targets, which are often central to cardiovascular and dental research .

Application
Selection Property
Validation Focus
Multi-phosphorylated peptide studies
Piperidine-stable monobenzyl protection
Sequential incorporation fidelity; homogeneous phosphorylation pattern
Microwave-assisted SPPS workflows
Side-reaction mitigation protocol compatibility
β-piperidinylalanine impurity control under accelerated deprotection
Large bioactive phosphopeptide synthesis
Validated coupling and stability profile
Target-sequence purity; multi-residue assembly feasibility

Technical Documentation Hub

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31 linked technical documents
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